4,4'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
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Overview
Description
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde is an organic compound that features a fluorene core substituted with two benzaldehyde groups at the 4 and 4’ positions. This compound is known for its unique structural properties and has been studied for various applications in materials science and organic electronics.
Preparation Methods
The synthesis of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 9,9-dimethylfluorene.
Formylation: The 2,7-positions of the fluorene core are functionalized with formyl groups using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: The compound can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form α,β-unsaturated carbonyl compounds.
Scientific Research Applications
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde has been explored for various scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting materials for OLED (organic light-emitting diode) devices.
Fluorescent Probes: The compound’s fluorescent properties make it suitable for use in fluorescent probes for detecting metal ions and other analytes.
Coordination Chemistry: It serves as a ligand in the formation of coordination compounds with lanthanide ions, which are studied for their luminescent properties.
Mechanism of Action
The mechanism of action of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde in its applications is primarily based on its electronic and structural properties:
Fluorescence: The compound exhibits strong fluorescence due to the conjugation between the fluorene core and the benzaldehyde groups. This property is utilized in fluorescent probes and organic light-emitting devices.
Coordination: As a ligand, it coordinates with metal ions through the aldehyde groups, forming stable complexes that exhibit unique luminescent properties.
Comparison with Similar Compounds
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde can be compared with other similar compounds:
9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: This compound is used as a phosphorescent host material for OLED devices.
4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzoic acid: It is used in the synthesis of lanthanide coordination compounds with superior luminescent properties.
These comparisons highlight the unique applications of 4,4’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dibenzaldehyde in organic electronics and fluorescent sensing.
Properties
Molecular Formula |
C29H22O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[7-(4-formylphenyl)-9,9-dimethylfluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C29H22O2/c1-29(2)27-15-23(21-7-3-19(17-30)4-8-21)11-13-25(27)26-14-12-24(16-28(26)29)22-9-5-20(18-31)6-10-22/h3-18H,1-2H3 |
InChI Key |
XUHZMMGZFORSAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)C |
Origin of Product |
United States |
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